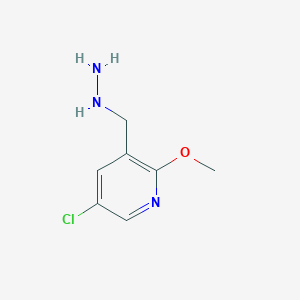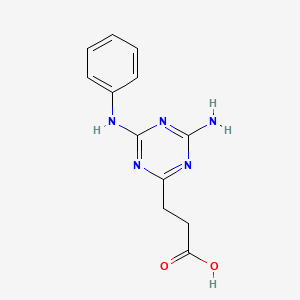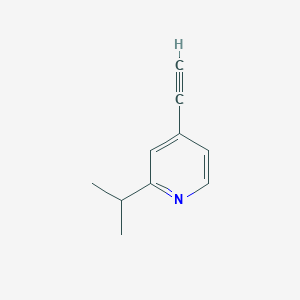
4-Bromo-3-iodo-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-iodo-5-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrIN3O2. This compound is characterized by the presence of bromine, iodine, and nitro functional groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-5-nitropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of 2-aminopyridine to introduce the nitro group, followed by bromination and iodination steps. The reaction conditions often require the use of strong acids like sulfuric acid for nitration, and halogenating agents such as N-bromosuccinimide (NBS) and iodine monochloride for bromination and iodination, respectively.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and iodine). Common reagents include sodium azide or potassium thiocyanate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: Although less common, the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Conversion to 4-Bromo-3-iodo-5-aminopyridin-2-amine.
Oxidation: Formation of this compound.
Applications De Recherche Scientifique
4-Bromo-3-iodo-5-nitropyridin-2-amine is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: Used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: Employed in the manufacture of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 4-Bromo-3-iodo-5-nitropyridin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogens and the nitro group can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-bromo-3-nitropyridine
- 4-Chloro-3-iodo-5-nitropyridin-2-amine
- 2-Bromo-5-iodo-3-nitropyridine
Comparison: 4-Bromo-3-iodo-5-nitropyridin-2-amine is unique due to the specific arrangement of bromine, iodine, and nitro groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both bromine and iodine allows for selective functionalization, which can be advantageous in multi-step synthetic routes.
Propriétés
Formule moléculaire |
C5H3BrIN3O2 |
|---|---|
Poids moléculaire |
343.90 g/mol |
Nom IUPAC |
4-bromo-3-iodo-5-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrIN3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9) |
Clé InChI |
NYUMYIACJPKQRE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)N)I)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)


![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)

![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)


![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)

